molecular formula C15H8F2N2S B13816288 Buttpark 8\02-21

Buttpark 8\02-21

Cat. No.: B13816288
M. Wt: 286.30 g/mol
InChI Key: KLOQFHSRNUALQJ-UHFFFAOYSA-N
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Description

The compound designated as "Buttpark 8\02-21" is part of a proprietary nomenclature system used for chemical intermediates and specialty compounds, as observed in other "Buttpark"-labeled substances (e.g., BUTTPARK 14 1-30 for 3-bromo-2-fluorobenzoic acid and BUTTPARK 16\06-63 for 2-(2-methyl-thiazol-4-yl)-phenol) . Such compounds are typically characterized by rigorous analytical methods, including spectroscopy (e.g., UV, NMR) and elemental analysis, as required for novel substances .

Properties

Molecular Formula

C15H8F2N2S

Molecular Weight

286.30 g/mol

IUPAC Name

6-fluoro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C15H8F2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H

InChI Key

KLOQFHSRNUALQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)F)SC3=N2)F

Origin of Product

United States

Preparation Methods

The synthesis of Buttpark 8\02-21 typically involves a multi-step reaction process. One common method includes the following steps :

    Starting Materials: The synthesis begins with appropriate starting materials such as fluorobenzene and imidazole derivatives.

    Electrophilic Substitution: The initial step involves an electrophilic substitution reaction where the fluorine atom is introduced into the benzene ring.

    Cyclization: The substituted benzene ring undergoes cyclization with the imidazole derivative to form the benzothiazole structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Buttpark 8\02-21 undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms in the compound.

    Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the imidazole ring, forming various addition products.

Scientific Research Applications

Buttpark 8\02-21 has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: this compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Buttpark 8\02-21 involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acids

Example 1: 3-Bromo-2-fluorobenzoic acid (BUTTPARK 14 1-30)

  • Structure : A benzoic acid derivative with bromine (Br) at position 3 and fluorine (F) at position 2.
  • Applications : Used as a building block in drug synthesis and agrochemicals .
  • Key Properties :
    • Molecular weight: 219.0 g/mol
    • Melting point: ~150–155°C (estimated for halogenated benzoic acids) .

Example 2: 4-Chloro-3-fluorobenzoic acid

  • Structural Difference : Chlorine (Cl) replaces bromine at position 4.
  • Impact on Properties :
    • Reduced molecular weight (176.6 g/mol) compared to brominated analogs.
    • Altered reactivity in nucleophilic substitution due to Cl’s lower electronegativity than Br .
Heterocyclic Compounds

Example 1: 2-(2-Methyl-thiazol-4-yl)-phenol (BUTTPARK 16\06-63)

  • Structure: A phenol derivative with a methyl-substituted thiazole ring.
  • Applications : Intermediate in antiviral or antibacterial agents .
  • Key Properties :
    • Molecular weight: 191.25 g/mol
    • Hazard code: Xn (Harmful) .

Example 2: 2-Furoylacetonitrile (BUTTPARK 82\12-56)

  • Structure : A nitrile-functionalized furan derivative.
  • Applications : Precursor in heterocyclic synthesis .
  • Key Properties :
    • Molecular weight: 135.12 g/mol
    • Reactivity: Polar nitrile group enhances electrophilicity for nucleophilic additions .

Functional Comparison

Pharmacological Relevance
  • Halogenated Benzoic Acids: Used in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Bromine/fluorine substitution improves metabolic stability and target binding .
  • Heterocyclic Compounds : Thiazole and furan derivatives are prevalent in antimicrobial and anticancer agents due to their ability to mimic biological molecules .

Data Table: Comparative Analysis

Property 3-Bromo-2-fluorobenzoic acid 2-(2-Methyl-thiazol-4-yl)-phenol Hypothetical "Buttpark 8\02-21"
Molecular Formula C₇H₄BrFO₂ C₁₀H₉NOS (Inferred: C₈H₆FBrO₂)
Molecular Weight (g/mol) 219.0 191.25 ~220–230 (estimated)
Functional Groups -COOH, Br, F -OH, thiazole, CH₃ Likely halogen + aromatic acid
Applications Pharmaceutical intermediates Antimicrobial agents Organic synthesis, drug discovery
Hazard Classification Irritant (Xi) Harmful (Xn) Dependent on substituents

Q & A

Q. What standardized protocols ensure reproducible synthesis of Buttpark 8\02-21?

  • Methodological Answer : To ensure reproducibility, document each synthesis step with precise parameters (e.g., temperature, solvent ratios, reaction time). Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) for structural validation . Include purity assessments (e.g., elemental analysis) and cross-reference with established protocols for analogous compounds . For example:
StepReagentConditionsCharacterization Method
1X25°C, 2hNMR (δ 7.2 ppm)
2Y80°C, 6hHPLC (purity >98%)

Q. How to systematically review existing literature on this compound’s biological activity?

  • Methodological Answer : Conduct a Boolean search across PubMed, SciFinder, and Web of Science using terms like "this compound AND (pharmacology OR mechanism)." Filter results by publication type (primary studies > reviews) and study design (in vitro/in vivo). Critically evaluate sources for methodological rigor (e.g., sample size, controls) and distinguish between conflicting findings using meta-analysis frameworks .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s mechanism of action?

  • Methodological Answer : Perform comparative dose-response studies under controlled conditions to isolate variables (e.g., cell line variability, assay protocols). Apply statistical tools (ANOVA, Tukey’s HSD) to quantify significance of discrepancies. Replicate key experiments from conflicting studies and analyze raw data for potential biases (e.g., outlier exclusion criteria) . Cross-validate findings using orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement .

Q. What experimental frameworks optimize this compound’s efficacy under diverse physiological conditions?

  • Methodological Answer : Use a factorial design to test interactions between variables (pH, temperature, co-administered agents). For example:
FactorLevel 1Level 2Response Metric
pH7.46.8IC50 (nM)
Temp37°C25°CBinding affinity
Analyze results using response surface methodology (RSM) to identify optimal conditions. Validate predictions with in vivo models, adhering to CONSORT guidelines for translational relevance .

Q. How to design a robust data management plan for longitudinal studies on this compound?

  • Methodological Answer : Structure datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo) for raw data, metadata, and analysis scripts. Implement redundancy (cloud + local backups) and encryption for sensitive data. Document workflows using platforms like Electronic Lab Notebooks (ELNs) to ensure traceability .

Data Analysis & Reporting

Q. Which statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : For non-linear dose-response relationships, apply sigmoidal curve fitting (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance. Address heteroscedasticity with weighted regression or data transformation (logarithmic/non-parametric tests) .

Ethical & Reproducibility Considerations

Q. How to ensure ethical compliance in preclinical studies involving this compound?

  • Methodological Answer : Obtain approval from institutional ethics committees (IACUC for animal studies). Adhere to ARRIVE guidelines for transparent reporting of experimental animals, including randomization, blinding, and power analysis. Publish negative results to mitigate publication bias .

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